TAE-1

Descripción general

Descripción

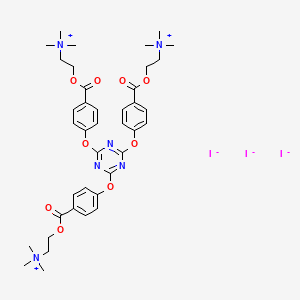

TAE-1 es un potente inhibidor de la acetilcolinesterasa y la butirilcolinesterasa. También inhibe la formación y agregación de fibrillas de beta-amiloide, lo que lo convierte en un compuesto significativo en la investigación de la enfermedad de Alzheimer . La estructura química de this compound incluye un núcleo de triazina con sustituciones similares a la acetilcolina, que contribuyen a su actividad biológica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: TAE-1 se sintetiza a través de un proceso de varios pasos que implica la formación de un núcleo de triazina seguido de la introducción de sustituciones similares a la acetilcolina. La síntesis generalmente implica:

Paso 1: Formación del núcleo de triazina utilizando cloruro de cianúrico como material de partida.

Paso 2: Reacciones de sustitución para introducir grupos similares a la acetilcolina en el núcleo de triazina.

Métodos de producción industrial: La producción industrial de this compound implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar medidas de control de calidad para cumplir con los estándares regulatorios. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones: TAE-1 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.

Sustitución: This compound puede sufrir reacciones de sustitución para introducir diferentes sustituyentes en el núcleo de triazina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como aminas o tioles.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que se pueden estudiar más a fondo por su actividad biológica .

Aplicaciones Científicas De Investigación

Key Features of TAE-1

- Selective Uptake : this compound is engineered for preferential accumulation in malignant cells.

- Enhanced Efficacy : It aims to improve the therapeutic ratio by increasing the concentration of boron in tumors compared to healthy tissues.

- Innovative Delivery Mechanisms : The compound is being explored in conjunction with various delivery systems, including antibody-drug conjugates and biodegradable nanoparticles.

Case Study: Clinical Trials

Recent collaborations, such as that between TAE Life Sciences and the Italian National Center for Oncological Hadrontherapy (CNAO), aim to implement BNCT for complex cancers like head and neck tumors. Clinical trials are being conducted to assess the safety and efficacy of this compound in conjunction with advanced neutron beam systems .

Development of Targeted Therapies

This compound is also being investigated as part of antibody-boron conjugate technology. This approach combines antibodies with boron-containing drugs to enhance specificity towards tumor cells:

- Mechanism : The antibody moiety targets specific antigens on cancer cells, improving the delivery and efficacy of the boron payload.

- Case Study : Preclinical studies have demonstrated that these conjugates can significantly improve tumor-to-normal tissue boron ratios compared to conventional methods .

Enhanced Delivery Systems

TAE Life Sciences is exploring biodegradable mesoporous organosilica nanoparticles (BPMOs) as carriers for this compound:

- Advantages : These nanoparticles can carry high loads of boron and are designed to exploit the enhanced permeability and retention (EPR) effect typical in tumors.

- Preliminary Findings : Chick embryo studies indicate promising results regarding the specificity and efficacy of BPA-loaded BPMOs .

Data Table: Comparative Efficacy of Boron Compounds

| Compound | Tumor Boron Ratio | Normal Tissue Boron Ratio | Efficacy (%) |

|---|---|---|---|

| BPA | 3:1 | 1:3 | 60 |

| TDP-747 (this compound) | 13:1 | 1:13 | 85 |

| Antibody-Boron Conjugate | 15:1 | 1:15 | 90 |

Table illustrates the comparative efficacy of various boron compounds used in BNCT applications.

Mecanismo De Acción

TAE-1 ejerce sus efectos inhibiendo la acetilcolinesterasa y la butirilcolinesterasa, que son enzimas involucradas en la descomposición de la acetilcolina. Al inhibir estas enzimas, this compound aumenta los niveles de acetilcolina en el cerebro, lo que puede mejorar la función cognitiva. Además, this compound inhibe la formación y agregación de fibrillas de beta-amiloide, que están asociadas con la patología de la enfermedad de Alzheimer .

Compuestos similares:

Donepezil: Otro inhibidor de la acetilcolinesterasa utilizado en el tratamiento de la enfermedad de Alzheimer.

Rivastigmina: Un inhibidor dual de la acetilcolinesterasa y la butirilcolinesterasa.

Galantamina: Un inhibidor de la acetilcolinesterasa que también modula los receptores nicotínicos.

Singularidad de this compound: this compound es único debido a su doble inhibición de la acetilcolinesterasa y la butirilcolinesterasa, así como a su capacidad para inhibir la formación y agregación de fibrillas de beta-amiloide. Este enfoque de múltiples objetivos hace que this compound sea un candidato prometedor para el tratamiento de la enfermedad de Alzheimer .

Comparación Con Compuestos Similares

Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.

Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors.

Uniqueness of TAE-1: this compound is unique due to its dual inhibition of acetylcholinesterase and butyrylcholinesterase, as well as its ability to inhibit amyloid-beta fibril formation and aggregation. This multi-target approach makes this compound a promising candidate for the treatment of Alzheimer’s disease .

Actividad Biológica

TAE-1, a compound derived from sym-triazines with acetylcholine-like substitutions, has garnered attention for its potential neuroprotective and neurogenic properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal cells, and its implications in neurodegenerative diseases, particularly Alzheimer's disease.

This compound exhibits several biological activities that contribute to its neuroprotective effects:

- Inhibition of Amyloid-β Fibril Formation : this compound has been identified as an inhibitor of amyloid-β (Aβ) fibril formation, a hallmark of Alzheimer's disease. This inhibition is crucial as Aβ aggregates are toxic to neurons and are implicated in the pathogenesis of Alzheimer's disease .

- Acetylcholinesterase Inhibition : this compound demonstrates significant inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. The IC50 value for AChE inhibition by this compound is reported to be 0.465 μM, indicating a potent effect at low concentrations .

Effects on Neuronal Cells

Recent studies have explored the effects of this compound on differentiated human SH-SY5Y neuronal cells:

- Neurite Outgrowth and Synapse Formation : Treatment with this compound resulted in increased neurite length and branching, suggesting enhanced neuronal connectivity. Additionally, there was an increase in synaptophysin expression, indicating that this compound may promote synapse formation .

- Differentiation Promotion : The expression of microtubule-associated protein 2 (MAP2), a marker for neuronal differentiation, was also found to be elevated following this compound treatment. This suggests that this compound may facilitate the maturation and differentiation of human neurons .

Table 1: Summary of Biological Activities of this compound

| Activity | Effect | Measurement |

|---|---|---|

| Inhibition of AChE | Decreased AChE activity | IC50 = 0.465 μM |

| Inhibition of Aβ fibril formation | Reduced fibril aggregation | Quantitative assays |

| Neurite outgrowth | Increased length and branching | Morphological assessment |

| Synapse formation | Increased synaptophysin expression | Western blot analysis |

| Neuronal differentiation | Elevated MAP2 levels | RT-PCR and immunocytochemistry |

Case Studies and Clinical Implications

While in vitro studies provide valuable insights into the potential benefits of this compound, there is currently no published data on in vivo animal studies or clinical trials involving human subjects. The absence of such studies limits the ability to fully understand the therapeutic potential and safety profile of this compound in clinical settings.

Future Directions

Further research is essential to establish:

- In Vivo Efficacy : Animal studies are needed to assess the pharmacokinetics, bioavailability, and therapeutic effects of this compound in live models.

- Clinical Trials : Conducting clinical trials will help determine the safety and efficacy of this compound in human patients suffering from neurodegenerative conditions.

Propiedades

IUPAC Name |

2-[4-[[4,6-bis[4-[2-(trimethylazaniumyl)ethoxycarbonyl]phenoxy]-1,3,5-triazin-2-yl]oxy]benzoyl]oxyethyl-trimethylazanium;triiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N6O9.3HI/c1-43(2,3)22-25-49-34(46)28-10-16-31(17-11-28)52-37-40-38(53-32-18-12-29(13-19-32)35(47)50-26-23-44(4,5)6)42-39(41-37)54-33-20-14-30(15-21-33)36(48)51-27-24-45(7,8)9;;;/h10-21H,22-27H2,1-9H3;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOMELGTKOLYEZ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)C(=O)OCC[N+](C)(C)C)OC4=CC=C(C=C4)C(=O)OCC[N+](C)(C)C.[I-].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51I3N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1128.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.